molecular formula C11H11N3 B11808253 N-Methyl-N-(pyridin-2-yl)pyridin-2-amine

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine

Cat. No.: B11808253
M. Wt: 185.22 g/mol
InChI Key: YKADMAQSKUHFMH-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It is characterized by the presence of two pyridine rings connected through a nitrogen atom, which is also bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the desired product .

Another method involves the use of N-methylation of 2-aminopyridine using dimethyl sulfate or methyl triflate as methylating agents. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to neutralize the acidic by-products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The choice of solvents, temperature control, and purification techniques such as crystallization or distillation are crucial factors in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; reactions may require catalysts or bases to facilitate the substitution process.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Reduced amine derivatives

    Substitution: Functionalized pyridine derivatives

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyridin-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(pyridin-3-yl)pyridin-2-amine
  • N-Methyl-N-(pyridin-4-yl)pyridin-2-amine
  • N-Methyl-N-(pyridin-2-yl)pyridin-3-amine

Uniqueness

N-Methyl-N-(pyridin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. The presence of two pyridine rings in close proximity allows for unique interactions with metal ions and biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

N-methyl-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-14(10-6-2-4-8-12-10)11-7-3-5-9-13-11/h2-9H,1H3

InChI Key

YKADMAQSKUHFMH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=N1)C2=CC=CC=N2

Origin of Product

United States

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